molecular formula C12H11N3O2 B2540062 5-(prop-2-enamido)-1H-indole-2-carboxamide CAS No. 2361642-30-8

5-(prop-2-enamido)-1H-indole-2-carboxamide

Cat. No.: B2540062
CAS No.: 2361642-30-8
M. Wt: 229.239
InChI Key: QBMCEYACWRKECK-UHFFFAOYSA-N
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Description

5-(prop-2-enamido)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-2-enamido)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 5-bromoindole.

    Amidation: The 5-bromoindole undergoes amidation with prop-2-enamide in the presence of a base like potassium carbonate and a palladium catalyst to form the intermediate 5-(prop-2-enamido)indole.

    Carboxylation: The intermediate is then subjected to carboxylation using a suitable carboxylating agent to introduce the carboxamide group at the 2-position, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(prop-2-enamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced derivatives with amine functional groups.

    Substitution: Substituted indole derivatives with various functional groups at different positions on the indole ring.

Scientific Research Applications

5-(prop-2-enamido)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(prop-2-enamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-[(E)-2-{4-[(prop-2-enamido)sulfonyl]phenyl}diazen-1-yl]benzoic acid
  • [N-(prop-2-enoyl)prop-2-enamido]methanesulfonic acid
  • 5-methyl-5-(prop-2-enamido)hex-2-enoic acid

Uniqueness

5-(prop-2-enamido)-1H-indole-2-carboxamide stands out due to its unique indole core structure combined with the prop-2-enamido and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(prop-2-enoylamino)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-11(16)14-8-3-4-9-7(5-8)6-10(15-9)12(13)17/h2-6,15H,1H2,(H2,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMCEYACWRKECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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